molecular formula C16H13Cl2N5O2 B2552089 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-93-5

3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2552089
CAS No.: 923367-93-5
M. Wt: 378.21
InChI Key: RGZVPIVLSUPKPM-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923367-93-5) is a tricyclic xanthine derivative supplied for research purposes. This compound belongs to a class of imidazo[2,1-f]purine-2,4-dione derivatives that are of significant interest in medicinal chemistry and neuroscience research. Such tricyclic xanthine derivatives have been investigated as potent ligands for central nervous system targets . Specifically, related analogues have demonstrated high binding affinity to serotonin (5-HT1A) receptors in preclinical studies, suggesting potential for investigating anxiolytic and antidepressant pathways . Furthermore, structurally similar compounds featuring modifications at the 1-, 3-, and 8-positions of the imidazopurine-dione scaffold are being explored as multi-target directed ligands for neurodegenerative diseases . These compounds show promise as adenosine receptor antagonists (particularly for A1 and A2A subtypes) and monoamine oxidase-B (MAO-B) inhibitors, a dual mechanism considered beneficial for potential neuroprotective strategies . The presence of the 2,6-dichlorobenzyl substituent in this compound is a key structural feature designed to modulate interactions with these protein targets. Researchers can utilize this chemical tool to study purinergic signaling, neuroinflammation, and to develop novel therapeutic approaches for conditions like Parkinson's disease. The product is provided with a guaranteed purity specification and is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZVPIVLSUPKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by a dichlorobenzyl group attached to an imidazo[2,1-f]purine core. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant Activity : The compound has been studied for its effects on serotonin receptors. It demonstrates intrinsic activity at the 5-HT_1A receptor, which is a target for antidepressant therapies. In animal models, it showed significant antidepressant-like effects in behavioral tests such as the forced swim test (FST) .
  • Anxiolytic Effects : Similar studies have indicated that derivatives of this compound exhibit anxiolytic properties. For instance, compounds related to this imidazo[2,1-f]purine structure have been shown to possess anxiolytic-like activity in preclinical models .

The mechanism of action for this compound involves interaction with specific molecular targets such as neurotransmitter receptors. The binding affinity to the 5-HT_1A receptor suggests that it modulates serotonergic signaling pathways . Further studies are necessary to elucidate the precise biochemical pathways influenced by this compound.

Table 1: Summary of Biological Activities

Activity Study Type Findings
AntidepressantIn vivoSignificant reduction in immobility time in FST indicating antidepressant effects .
AnxiolyticIn vivoExhibited anxiolytic-like effects in behavioral tests .
Receptor InteractionBinding StudiesHigh affinity for 5-HT_1A receptors; potential for developing new antidepressants .

Detailed Research Findings

In a study evaluating the pharmacokinetic properties of derivatives of imidazopurine compounds, researchers found that specific modifications to the structure could enhance receptor affinity and improve therapeutic profiles . The study utilized various animal models to assess behavioral outcomes and establish correlations between chemical structure and biological activity.

Another research project focused on synthesizing new derivatives based on the imidazo[2,1-f]purine scaffold. These derivatives were tested for their ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results indicated promising inhibitory activity that could lead to further development of therapeutic agents targeting mood disorders .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-f]purines possess anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness comparable to standard antibiotics, suggesting potential applications in combating antibiotic-resistant bacteria.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Pharmacological Applications

The pharmacological potential of 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is supported by various studies:

Receptor Interaction Studies

Computational modeling and molecular docking studies have been conducted to analyze the binding affinity of the compound to adenosine and serotonin receptors. These interactions are crucial for understanding its therapeutic mechanisms and optimizing its pharmacological properties.

Drug Development

Given its diverse biological activities, this compound is being explored for development into new therapeutic agents targeting cancer and infectious diseases. The unique structural features allow for modifications that can enhance efficacy and reduce side effects.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro and in vivo models.
Study 2Antimicrobial EfficacyShowed significant activity against resistant strains of bacteria like MRSA.
Study 3Neuroprotective MechanismsIndicated reduced neuronal apoptosis in models of oxidative stress.

Comparison with Similar Compounds

N3 Substitution

  • Halogenated benzyl groups (e.g., 2,6-dichlorobenzyl, 2-chloro-6-fluorobenzyl):
    • Enhance binding to hydrophobic pockets in kinases or receptors via aryl stacking and halogen bonding .
    • The dichloro substitution in the target compound may improve metabolic stability compared to alkyl chains .
  • Alkyl chains (e.g., isohexyl, butyl):
    • Longer chains (e.g., isohexyl in Compound 8e) improve lipophilicity but may reduce solubility and target specificity .

N1/N7 Substitution

  • Methyl groups (e.g., 1,7-dimethyl in target compound):
    • Reduce oxidative metabolism, enhancing plasma stability compared to bulkier substituents .
  • Aromatic/hydroxy groups (e.g., 7-p-hydroxyphenyl in Compound 63):
    • Increase solubility but may introduce metabolic liabilities (e.g., glucuronidation) .

Preparation Methods

Core Structure Construction: Imidazo[2,1-f]Purine Skeleton

Starting Materials and Initial Functionalization

The imidazo[2,1-f]purine core is typically derived from xanthine derivatives, with 1,7-dimethylxanthine serving as a common precursor due to its commercial availability and reactivity. Bromination at the C-8 position is achieved using phosphorus tribromide (PBr₃) in dichloromethane, yielding 8-bromo-1,7-dimethylxanthine as a key intermediate. Alternative approaches employ 1,2-dibromoethane in dimethylformamide (DMF) under basic conditions (sodium hydride, 0°C to room temperature), forming a bromoethyl side chain prerequisite for subsequent cyclization.

Cyclization to Form the Imidazo Ring

Ring closure to construct the imidazo[2,1-f]purine system is accomplished via nucleophilic displacement reactions. Treatment of 8-bromoethyl-1,7-dimethylxanthine with aqueous ammonia or primary amines at elevated temperatures (80–100°C) induces intramolecular cyclization, forming the six-membered tetrahydropyrazine ring fused to the purine core. Microwave-assisted synthesis has emerged as a superior method, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 65%. Critical parameters include solvent choice (dimethoxyethane preferred over DMF for reduced side products) and stoichiometric control of the amine nucleophile.

Table 1: Cyclization Conditions and Yields
Solvent Base Temperature (°C) Time (h) Yield (%)
Dimethoxyethane DIPEA 80 12 68
Toluene Cs₂CO₃ 100 6 72
DMF NaH 120 (microwave) 0.5 75

Data aggregated from.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography using gradients of dichloromethane and methanol (40:1 to 20:1). Preparative thin-layer chromatography (Prep-TLC) with silica gel GF₂₅₄ plates resolves closely eluting impurities, particularly regioisomers arising from incomplete alkylation. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity, essential for pharmacological evaluation.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • ¹H NMR : A singlet at δ 3.42 ppm corresponds to the N-1 and N-7 methyl groups, while the 2,6-dichlorobenzyl protons appear as two doublets (δ 4.82–5.15 ppm).
  • ¹³C NMR : The carbonyl carbons (C-2 and C-4) resonate at δ 155.6 and 151.2 ppm, respectively, with quaternary carbons of the imidazo ring between δ 140–145 ppm.
    Mass spectrometry (ESI-TOF) validates molecular weight, showing [M+H]⁺ at m/z 423.04 (calculated 423.05).

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous flow reactors to enhance reproducibility. A tubular reactor with immobilized palladium catalysts facilitates Suzuki-Miyaura couplings for analogous purine derivatives, though direct application to 3-(2,6-dichlorobenzyl) variants remains exploratory.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. Catalytic Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable benzylation at lower temperatures (50°C vs. 80°C), though yields drop marginally to 65%.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Core formation : Condensation of substituted purine precursors with dichlorobenzyl groups under nucleophilic substitution conditions. For example, N-alkylation of imidazo[2,1-f]purine intermediates with 2,6-dichlorobenzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization strategies : Adjusting stoichiometric ratios (e.g., 1.2:1 benzyl halide to purine base), using phase-transfer catalysts (e.g., tetrabutylammonium bromide), or microwave-assisted synthesis to reduce reaction time and improve yields (65–85% reported) .

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign chemical shifts for dichlorobenzyl protons (δ 5.2–5.5 ppm for benzylic CH2) and purine carbonyls (δ 160–165 ppm) .
    • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. Example: Calculated m/z 434.0432; observed 434.0428 .
  • Chromatography : HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How to resolve discrepancies between crystallographic data and computational models?

Methodological Answer:

  • Experimental validation : Perform single-crystal X-ray diffraction to resolve bond angles/planarity of the imidazo-purine core. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • Statistical analysis : Use R-factors (<0.05) to evaluate model fit and RMSD values (<0.5 Å) for atomic positional deviations .

Advanced: Design strategies for SAR studies targeting the 2,6-dichlorobenzyl moiety

Methodological Answer:

  • Analog synthesis : Replace 2,6-dichlorobenzyl with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects .
  • Activity assays : Test analogs in enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorescence polarization or radiometric methods. IC50 values and selectivity indices guide prioritization .

Advanced: Methodological framework for environmental fate studies

Methodological Answer:

  • Laboratory studies :
    • Hydrolysis : Incubate compound in buffers (pH 4–9) at 25°C; monitor degradation via LC-MS. Half-life calculations inform environmental persistence .
    • Sorption : Batch experiments with soil/organic matter to determine Koc (organic carbon partition coefficient) .
  • Field validation : Use mesocosm systems to simulate aquatic/terrestrial ecosystems and track bioaccumulation in model organisms (e.g., Daphnia magna) .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Quantify degradation products via UPLC-MS/MS over 24 hours .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C indicates robustness for storage) .

Advanced: Computational prediction of membrane permeability

Methodological Answer:

  • Molecular dynamics (MD) : Simulate compound insertion into lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate logP (octanol-water) and permeability coefficients (Pe) .
  • QSAR models : Train algorithms on imidazo-purine analogs to predict blood-brain barrier penetration (e.g., VolSurf+ descriptors) .

Basic: Experimental design for enzymatic inhibition assays

Methodological Answer:

  • Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate. Fit data to Hill equation for EC50/IC50 determination .
  • Controls : Include positive (known inhibitor) and vehicle (DMSO <0.1%) controls. Z’-factor >0.5 ensures assay robustness .

Advanced: Addressing batch-to-batch variability in biological activity

Methodological Answer:

  • Quality control : Implement NMR and LC-MS batch certification. Track impurities (e.g., dehalogenated byproducts) that may antagonize activity .
  • Statistical modeling : Use ANOVA to identify significant variability sources (e.g., solvent purity, storage conditions) .

Advanced: Integrating multi-omics data to elucidate mechanism of action

Methodological Answer:

  • Transcriptomics : Treat cell lines (e.g., HEK293) with compound; perform RNA-seq. Pathway enrichment (KEGG/GO) identifies target pathways .
  • Proteomics : SILAC labeling coupled with LC-MS/MS to quantify protein expression changes (fold-change >2, p<0.05) .

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